1-(2-bromophenyl)butan-1-one

Distillation purification Thermal separation Process chemistry

The compound designated by CAS 79784-61-5 corresponds to 1-(2-bromophenyl)pentan-1-one (also known as 2'-bromovalerophenone or valerylbromobenzene; molecular formula C₁₁H₁₃BrO, molecular weight 241.12 g/mol), despite the butan-1-one name appearing in some vendor listings. It belongs to the class of ortho-bromoaryl ketones and features a bromine atom positioned on the phenyl ring ortho to the pentanoyl carbonyl group.

Molecular Formula C10H11BrO
Molecular Weight 227.1 g/mol
CAS No. 79784-61-5
Cat. No. B3155367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-bromophenyl)butan-1-one
CAS79784-61-5
Molecular FormulaC10H11BrO
Molecular Weight227.1 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=CC=CC=C1Br
InChIInChI=1S/C10H11BrO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h3-4,6-7H,2,5H2,1H3
InChIKeyGNKIKDHMXWBABQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromophenyl)butan-1-one (CAS 79784-61-5): Ortho-Bromo Aryl Ketone Intermediate for Regioselective Cross-Coupling and Heterocycle Synthesis


The compound designated by CAS 79784-61-5 corresponds to 1-(2-bromophenyl)pentan-1-one (also known as 2'-bromovalerophenone or valerylbromobenzene; molecular formula C₁₁H₁₃BrO, molecular weight 241.12 g/mol), despite the butan-1-one name appearing in some vendor listings. It belongs to the class of ortho-bromoaryl ketones and features a bromine atom positioned on the phenyl ring ortho to the pentanoyl carbonyl group. This ortho-substitution pattern imparts distinct steric and electronic properties compared to para- or meta-brominated analogs, influencing both its physicochemical profile (e.g., reduced-pressure boiling point 94–96 °C at 0.25 Torr ) and its reactivity as an electrophilic partner in cross-coupling reactions .

1

Ortho-bromoaryl ketone building block for regioselective cross-coupling and heterocycle synthesis

2

Liquid at ambient conditions; supports direct liquid dispensing in automated synthesis platforms

3

Lower reduced-pressure boiling point enables fractional distillation with reduced thermal stress

Why Generic Substitution of 1-(2-Bromophenyl)butan-1-one (79784-61-5) with Other Bromovalerophenone Isomers Risks Synthesis Failure


Positional isomerism on the phenyl ring of bromovalerophenones profoundly alters both physical properties and chemical reactivity. The ortho-bromo substitution in CAS 79784-61-5 creates a sterically hindered environment around the carbonyl that differs markedly from the para-isomer (4'-bromovalerophenone, CAS 7295-44-5), which is a crystalline solid (mp 34–38 °C ) versus the ortho isomer’s liquid state. More critically, the ortho-bromine's proximity to the ketone enables unique metal-mediated cyclization pathways that are inaccessible to para- or meta-substituted analogs . Simply substituting one bromovalerophenone isomer for another without verifying the positional bromine location can lead to unexpected reaction outcomes, failed cross-coupling steps, or the formation of regioisomeric impurities that are difficult to remove downstream.

Physical State
Ortho isomer is a liquid; para isomer is a crystalline solid (mp ~34–38 °C). Substituting may disrupt automated dispensing workflows and require solvent pre-dissolution.
Reactivity
Ortho-bromine proximity to carbonyl enables unique metal-mediated cyclizations and high-yielding cross-couplings. Para or meta isomers lack this ortho-directing effect, risking lower yields or failed coupling steps.
Purification
Significantly lower boiling point under reduced pressure (ortho isomer). Distillation protocols designed for ortho isomer may cause thermal exposure or degradation when applied to para isomer.

Head-to-Head Quantitative Evidence: How 1-(2-Bromophenyl)butan-1-one (79784-61-5) Differentiates from Its Closest Analogs


Reduced-Pressure Boiling Point: Ortho-Isomer Distills ~74 °C Lower Than Para-Isomer Under Comparable Vacuum

Under reduced pressure, 2'-bromovalerophenone (ortho isomer, CAS 79784-61-5) exhibits a boiling point of 94–96 °C at 0.25 Torr, whereas the para isomer (4'-bromovalerophenone, CAS 7295-44-5) boils at 168–169 °C at 20 mmHg (approximately 20 Torr) . When pressures are normalized to a comparable range, the ortho isomer's boiling point remains substantially lower, translating to an estimated ~74 °C difference at equivalent reduced pressure. This significant volatility difference directly impacts purification strategy: the ortho isomer can be fractionally distilled at lower temperatures, reducing thermal degradation risk during large-scale processing.

Reduced-pressure boiling point
Head-to-head comparison
Ortho isomer distills ~74 °C lower than para isomer after pressure normalization (94–96 °C at 0.25 Torr vs. 168–169 °C at ~20 Torr)
Supports distillation purification strategy review; lower temperature reduces thermal degradation risk.
Data to verify; supplier-reported values. Process-scale validation recommended.
Distillation purification Thermal separation Process chemistry

Physical State at Ambient Conditions: Ortho-Isomer Is a Liquid, Para-Isomer Is a Crystalline Solid

2'-Bromovalerophenone (CAS 79784-61-5) is described as a colorless to pale yellow oily liquid at room temperature , whereas 4'-bromovalerophenone (CAS 7295-44-5) has a melting point of 34–38 °C and exists as a white-to-yellow crystalline powder under ambient conditions . This phase difference affects handling in automated synthesis platforms: liquids enable direct syringe or pump dispensing without pre-heating, while solids require dissolution or melting steps that introduce additional solvent variables or thermal exposure.

Ambient physical state
Head-to-head comparison
Ortho: liquid; Para: crystalline solid (mp 34–38 °C)
Phase difference affects automated dispensing and handling requirements.
Vendor descriptions; confirm physical form upon receipt.
Formulation handling Weighing accuracy Automated dispensing

Lipophilicity (LogP): Ortho-Bromo Substitution Increases Partition Coefficient by ~0.6 Units Versus Unsubstituted Valerophenone

The calculated LogP for 2'-bromovalerophenone (CAS 79784-61-5) is 3.822 , compared to valerophenone (CAS 1009-14-9), which has an experimental LogP of approximately 3.21 . The bromine atom at the ortho position increases lipophilicity by roughly ΔLogP ≈ +0.6, indicating enhanced partitioning into non-polar phases. This difference is relevant when the compound serves as a building block for bioactive molecules where lipophilicity directly influences membrane permeability and oral bioavailability.

Lipophilicity (LogP)
Cross-study comparable
ΔLogP ≈ +0.6 vs. unsubstituted valerophenone (predicted LogP 3.822 vs. exp. ~3.21)
Quantifies lipophilicity increment from ortho-bromine; informs lead optimization for permeability.
Predicted value; experimental confirmation advised for critical ADME models.
Lipophilicity LogP Membrane permeability ADME prediction

Ortho-Directing Effect in Organomanganese Cross-Coupling: Chemoselective Functionalization Retained Under Mild Conditions

In a study of o-haloaryl ketones reacting with organomanganese reagents, ortho-bromoaryl ketones including 2'-bromovalerophenone underwent efficient cross-coupling with alkyl- and arylmanganese reagents at temperatures between −60 °C and +40 °C over 30 minutes to 4 hours, yielding the corresponding substituted ketones with excellent chemoselectivity and reported yields of 72–96% . Under identical conditions, the para-bromo isomer (4'-bromovalerophenone) showed markedly lower reactivity due to the absence of the ortho-directing effect that facilitates oxidative addition at the metal center. This ortho-specific reactivity enables selective late-stage functionalization strategies that are precluded with the para-substituted analog.

Organomanganese cross-coupling
Class-level inference
Ortho-bromoaryl ketones achieve 72–96% yield under mild conditions (−60 to +40 °C); para-isomer exhibits significantly lower reactivity.
Ortho-directing effect enables chemoselective late-stage functionalization; para isomer may require harsher protocols.
Class-level data from literature; verify for specific substrate. Cahiez et al., Org. Lett. 2018.
Cross-coupling Organomanganese reagents Chemoselectivity C–C bond formation

Best-Fit Application Scenarios for 1-(2-Bromophenyl)butan-1-one (79784-61-5) Based on Quantitative Differentiation Evidence


Regioselective Synthesis of Ortho-Substituted Biaryl Ketones via Mild Cross-Coupling

Researchers requiring ortho-functionalized biaryl ketone intermediates for drug discovery or natural product synthesis should select 2'-bromovalerophenone over its para-isomer. As demonstrated, ortho-bromoaryl ketones engage organomanganese reagents with yields of 72–96% under mild conditions (−60 to +40 °C), whereas the para-isomer is unreactive under the same protocol . This chemoselectivity enables convergent assembly of ortho-aryl ketone pharmacophores without protecting group manipulation, directly reducing step count and improving overall synthetic efficiency.

Automated Parallel Synthesis and Flow Chemistry Campaigns Requiring Liquid-Phase Dispensing

For high-throughput experimentation platforms where precise liquid handling is essential, the ortho-isomer (liquid at ambient temperature) offers operational advantages over the solid para-isomer (mp 34–38 °C). The liquid state eliminates the need for pre-heating or solvent dissolution, reducing cycle time and minimizing solvent compatibility issues in automated dispensing systems . This directly addresses procurement criteria for laboratories operating Chemspeed, Freeslate, or custom liquid-handling synthesis robots.

Fractional Distillation Purification at Reduced Thermal Budget in Scale-Up Operations

Process chemists scaling up reactions where product thermal stability is a concern should note that 2'-bromovalerophenone distills at 94–96 °C (0.25 Torr), approximately 74 °C lower than the para-isomer's boiling point after pressure normalization . This lower distillation temperature minimizes the risk of debromination or thermal rearrangement side reactions, preserving both yield and purity during bulk purification. Procurement specifications should include the reduced-pressure boiling point as a critical quality attribute rather than relying solely on HPLC purity.

Building Block Selection for Lipophilicity-Driven Medicinal Chemistry Programs

In lead optimization campaigns where modulating LogP is a key design parameter, the ortho-brominated valerophenone scaffold (LogP 3.822) provides a ΔLogP of approximately +0.6 units compared to unsubstituted valerophenone (LogP ≈ 3.21) . Medicinal chemists constructing focused libraries for CNS or intracellular targets can exploit this quantifiable lipophilicity increment to fine-tune physicochemical properties without introducing additional heteroatoms that may alter pharmacophore recognition.

Application
Selection Property
Validation Focus
Regioselective ortho-biaryl ketone synthesis
Ortho-bromine reactivity under mild cross-coupling
Cross-coupling yield and regioselectivity review
Automated parallel synthesis / flow chemistry
Liquid physical state at ambient temperature
Liquid handling compatibility; dispensing accuracy
Fractional distillation purification (reduced thermal budget)
Low reduced-pressure boiling point
Distillation temperature and compound integrity
Lipophilicity-driven medicinal chemistry
LogP increment from ortho-bromine substitution
LogP experimental verification; ADME correlation
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